An In-depth Technical Guide on the Physicochemical Properties of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid
An In-depth Technical Guide on the Physicochemical Properties of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid belongs to the class of cinnamic acid derivatives, which are characterized by a 3-phenylprop-2-enoic acid backbone[1][2]. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and tunable properties conferred by various substitutions on the phenyl ring. The specific compound of interest features a 3-methylbutoxy substituent, which is expected to significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profiles.
Chemical Identity and Predicted Physicochemical Properties
Structure and Basic Information
The chemical structure of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid is presented below. It consists of a cinnamic acid core with a 3-methylbutoxy group at the para-position of the phenyl ring.
Caption: Chemical structure of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C14H18O3 | Calculated |
| Molecular Weight | 234.29 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature. | Based on similar cinnamic acid derivatives[3][4]. |
| Melting Point | Estimated to be in the range of 80-150 °C. | Analogy with (E)-4-Phenylbut-3-enoic acid (84-86 °C)[3] and other substituted prop-2-enoic acids. The larger substituent may increase the melting point. |
| Boiling Point | > 300 °C (with potential decomposition) | Analogy with (E)-4-Phenylbut-3-enoic acid (228.88 °C at 760 mmHg)[3] and considering the higher molecular weight. |
| Aqueous Solubility | Expected to have low water solubility. | The presence of the non-polar 3-methylbutoxy group and the phenyl ring will likely decrease solubility despite the polar carboxylic acid group. |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and ethyl acetate. | General solubility of similar organic acids[5]. |
| pKa | Estimated to be around 4.5. | The pKa of cinnamic acid is approximately 4.44. The electron-donating nature of the alkoxy group might slightly increase the pKa. |
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid, the following standard laboratory procedures are recommended.
Melting Point Determination
The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm[6].
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus[7][8].
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute[6].
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range[6].
Caption: Workflow for melting point determination.
Aqueous Solubility
Aqueous solubility is a critical parameter for drug candidates as it influences their absorption and bioavailability. The OECD Guideline for the Testing of Chemicals 105 describes the flask method for determining water solubility[9][10].
Methodology: Shake-Flask Method (OECD 105)
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution[10].
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Caption: Workflow for aqueous solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates its degree of ionization at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa values[11][12][13].
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if the compound has low water solubility[11].
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments[14].
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point[14][15].
Caption: Workflow for pKa determination.
Predicted Spectroscopic Characterization
While experimental spectra are not available, the key features can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the prop-2-enoic acid moiety (with a large coupling constant indicative of the E-configuration), the protons of the 3-methylbutoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the carbons of the 3-methylbutoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a C=O stretching band, C=C stretching bands for the alkene and the aromatic ring, and C-O stretching bands for the ether and carboxylic acid.
Conclusion
The physicochemical properties of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid are crucial for its potential development as a therapeutic agent or functional material. Although direct experimental data is limited, this guide provides a robust framework for its characterization based on established principles and methodologies. The predicted properties suggest a lipophilic, weakly acidic compound with low aqueous solubility. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these predictions, enabling a comprehensive understanding of this novel cinnamic acid derivative.
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